REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:8]=[C:7]([C:9]2([C:13]#[N:14])[CH2:12][CH2:11][CH2:10]2)[CH:6]=[CH:5][CH:4]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>C1COCC1>[CH3:1][O:2][C:3]1[N:8]=[C:7]([C:9]2([CH2:13][NH2:14])[CH2:12][CH2:11][CH2:10]2)[CH:6]=[CH:5][CH:4]=1 |f:1.2.3.4.5.6,8.9|
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Name
|
|
Quantity
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1.7 g
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Type
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reactant
|
Smiles
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COC1=CC=CC(=N1)C1(CCC1)C#N
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Name
|
|
Quantity
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11 mL
|
Type
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reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
0.43 mL
|
Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
|
0.43 mL
|
Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
0.43 mL
|
Type
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reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 1.5 hours
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Duration
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1.5 h
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Type
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FILTRATION
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Details
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The resulting mixture was filtered through diatomaceous earth
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Type
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WASH
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Details
|
rinsed with THF
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organics were dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated to dryness
|
Name
|
|
Type
|
product
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Smiles
|
COC1=CC=CC(=N1)C1(CCC1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |